molecular formula C16H14O4 B1600350 [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- CAS No. 63297-02-9

[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-

Cat. No.: B1600350
CAS No.: 63297-02-9
M. Wt: 270.28 g/mol
InChI Key: KWJNTOJAUQZMJO-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by two benzene rings connected by a single bond, with carboxylic acid groups at the 4 and 4’ positions and methyl groups at the 3 and 3’ positions. It is a derivative of biphenyl and is used in various chemical and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary targets of the compound 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways and understand their downstream effects.

Result of Action

The molecular and cellular effects of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival.

Action Environment

The action, efficacy, and stability of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other interacting molecules, and physical factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a boronic acid derivative with an aryl halide under mild conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or dioxane at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dicarboxylic acid.

    Reduction: Formation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl alcohol.

    Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology and Medicine:

Industry:

  • Utilized in the production of polymers and advanced materials.
  • Applied in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the methyl groups at the 3 and 3’ positions.

    [1,1’-Biphenyl]-3,3’-dicarboxylic acid: Has carboxylic acid groups at the 3 and 3’ positions instead of the 4 and 4’ positions.

Uniqueness:

  • The presence of both carboxylic acid and methyl groups in specific positions provides unique reactivity and properties.
  • The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(4-carboxy-3-methylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-7-11(3-5-13(9)15(17)18)12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJNTOJAUQZMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473244
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63297-02-9
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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